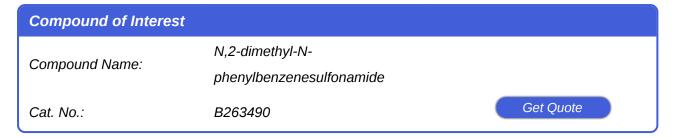


A Comparative Spectroscopic Analysis of N,2dimethyl-N-phenylbenzenesulfonamide and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of **N,2-dimethyl-N-phenylbenzenesulfonamide** and its various structural isomers. The objective is to offer a comprehensive reference for the identification and differentiation of these closely related sulfonamide compounds through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). While experimental data for **N,2-dimethyl-N-phenylbenzenesulfonamide** was not readily available in the surveyed literature, this guide presents a detailed examination of its isomers to elucidate the structural effects on their spectroscopic properties.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for various isomers of **N,2-dimethyl-N-phenylbenzenesulfonamide**. These tables are designed for easy comparison of key spectral features, aiding in the structural elucidation of unknown samples.

Table 1: ¹H NMR Spectroscopic Data of N-phenylbenzenesulfonamide Isomers



Compound	Solvent	Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
4-Methyl-N- phenylbenzenesulfonamide[1]	CDCl₃	7.69 (d, J = 8.0 Hz, 2H), 7.25- 7.19 (m, 5H), 7.10-7.06 (m, 3H), 2.36 (s, 3H)
N-(2-Methoxyphenyl)-4- methylbenzenesulfonamide[1]	CDCl3	7.64 (d, J = 8.0 Hz, 2H), 7.52 (d, J = 8.0 Hz, 1H), 7.18 (d, J = 8.0 Hz, 2H), 7.04-7.00 (m, 2H), 6.89 (t, J = 7.6 Hz, 1H), 6.73 (d, J = 8.0 Hz, 1H), 3.64 (s, 3H), 2.35 (s, 3H)
N-Phenylnaphthalene-2- sulfonamide[1]	CDCl3	8.41 (s, 1H), 7.87-7.79 (m, 4H), 7.62-7.52 (m, 2H), 7.50 (s, 1H), 7.21-7.12 (m, 4H), 7.05 (t, J = 7.2 Hz, 1H)

Note: Data for **N,2-dimethyl-N-phenylbenzenesulfonamide** is not available in the cited literature.

Table 2: 13C NMR Spectroscopic Data of N-phenylbenzenesulfonamide Isomers

Compound	Solvent	Chemical Shifts (δ, ppm)
4-Methyl-N- phenylbenzenesulfonamide[1]	CDCl₃	143.9, 136.6, 136.0, 129.7, 129.3, 127.3, 125.2, 121.4, 21.5
N-(2-Methoxyphenyl)-4- methylbenzenesulfonamide[1]	CDCl₃	149.4, 143.6, 136.3, 129.3, 127.3, 126.0, 125.2, 121.1, 121.0, 110.6, 55.6, 21.5
N-Phenylnaphthalene-2- sulfonamide[1]	CDCl₃	136.4, 135.9, 134.9, 132.0, 129.5, 129.4, 129.3, 129.0, 127.9, 127.6, 125.4, 122.3, 121.6



Note: Data for **N,2-dimethyl-N-phenylbenzenesulfonamide** is not available in the cited literature.

Table 3: Infrared (IR) Spectroscopic Data of N-phenylbenzenesulfonamide Isomers

Compound	Key IR Absorptions (cm ⁻¹)	
N-methyl-N-phenyl-benzenesulfonamide[2]	Data available in the NIST/EPA Gas-Phase Infrared Database.	
2,4-Dimethyl-N-phenyl-benzene-sulfonamide[3]	Characterized by IR and NMR spectra.	
N-(2-Methylphenyl)benzenesulfonamide[4]	Characterized by IR and NMR spectra.	
2,4-dimethyl-N-(2,3-dimethylphenyl)benzenesulfonamide[5]	Characterized by IR and NMR spectra.	
2,4-dimethyl-N-(2,4-dimethylphenyl)benzenesulfonamide[6]	Characterized by IR and NMR spectra.	
2,4-dimethyl-N-(4- methylphenyl)benzenesulfonamide[7]	Characterized by IR and NMR spectra.	

Note: Specific peak assignments were not detailed in all cited sources. Researchers are encouraged to consult the primary literature for detailed spectra.

Table 4: Mass Spectrometry (MS) Data of N-phenylbenzenesulfonamide Isomers

Compound	Ionization Method	Key Fragment Ions (m/z)
N-methyl-N-phenyl- benzenesulfonamide[2]	Electron Ionization	Data available in the NIST WebBook.
N,N-Dimethyl-N'- phenylsulfamide[5]	GC-MS	200 (M+), 92, 45
2- Methylbenzenesulfonamide[8]	Electron Ionization	Data available in the NIST WebBook.



Note: The fragmentation patterns of sulfonamides are highly dependent on the substitution pattern and the ionization technique employed.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed in this guide. Specific parameters may need to be optimized for the particular instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sulfonamide sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- ¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum and improve signal-to-noise.
- Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (ATR): For solid samples, place a small amount of the powdered
material directly onto the diamond crystal of the Attenuated Total Reflectance (ATR)
accessory. Apply pressure using the built-in clamp to ensure good contact between the
sample and the crystal.



- Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.
- Sample Spectrum: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

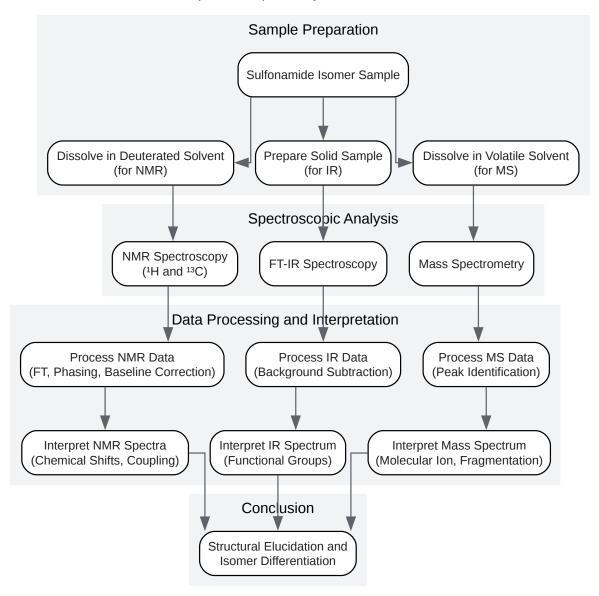
- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often used. For less volatile or thermally labile compounds, Direct Infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) is preferred.
- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation. Electrospray Ionization (ESI) is a softer ionization method often used in LC-MS that typically produces a prominent molecular ion peak.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Interpretation: The resulting mass spectrum is a plot of ion intensity versus m/z. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides valuable information about its structure.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of **N,2-dimethyl-N-phenylbenzenesulfonamide** and its isomers.



Workflow for Spectroscopic Analysis of Sulfonamide Isomers



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Caption: Spectroscopic analysis workflow for sulfonamide isomers.

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